4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid

Anti-ulcer Cytoprotection Structure-Activity Relationship

4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid (CAS 84386-14-1), also designated (E)-4-oxo-4-(2,4,6-trimethoxyphenyl)but-2-enoic acid, is a synthetic small molecule (C₁₃H₁₄O₆, MW 266.25 g/mol) belonging to the class of trimethoxyphenyl-substituted α,β-unsaturated ketone acids. Its structure features a 2,4,6-trimethoxybenzoyl moiety conjugated to a trans-butenoic acid group.

Molecular Formula C13H14O6
Molecular Weight 266.25 g/mol
CAS No. 84386-14-1
Cat. No. B12794625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid
CAS84386-14-1
Molecular FormulaC13H14O6
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)C=CC(=O)O)OC
InChIInChI=1S/C13H14O6/c1-17-8-6-10(18-2)13(11(7-8)19-3)9(14)4-5-12(15)16/h4-7H,1-3H3,(H,15,16)/b5-4+
InChIKeyJGSSWWVFPVCZCM-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic Acid (CAS 84386-14-1): A Trimethoxy-Substituted Butenoic Acid Scaffold for Structure–Activity Differentiation


4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid (CAS 84386-14-1), also designated (E)-4-oxo-4-(2,4,6-trimethoxyphenyl)but-2-enoic acid, is a synthetic small molecule (C₁₃H₁₄O₆, MW 266.25 g/mol) belonging to the class of trimethoxyphenyl-substituted α,β-unsaturated ketone acids. Its structure features a 2,4,6-trimethoxybenzoyl moiety conjugated to a trans-butenoic acid group. This compound is a positional isomer of the extensively studied anti-ulcer agent RU 38086, which bears a 3,4,5-trimethoxyphenyl substitution pattern, placing it within a pharmacologically relevant chemical series where the regiochemistry of methoxy substituents critically governs bioactivity [1][2].

Why 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic Acid Cannot Be Substituted with Its 3,4,5-Trimethoxy Isomer or Generic Chalcone Analogs


The trimethoxyphenyl butenoic acid series exhibits a pronounced structure–activity dependence on methoxy group regiochemistry. In the 3,4,5-trimethoxy isomer RU 38086, the contiguous methoxy arrangement supports potent gastric cytoprotective and anti-secretory activity at oral doses as low as 0.3 mg/kg [1]. By contrast, the 2,4,6-trimethoxy substitution pattern of the target compound introduces steric and electronic differences around the aryl ketone that alter hydrogen-bonding capacity, molecular shape, and π-electron distribution. These changes can abrogate activity at targets for which RU 38086 is optimized (e.g., prostaglandin E2 modulation), while potentially enabling distinct interactions at other biological targets. For scientific selection and procurement, assuming functional interchangeability between positional isomers or with generic chalcone/butenoic acid scaffolds is unsupported without isomer-specific experimental validation [1][2].

Quantitative Differentiation Evidence for 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic Acid (84386-14-1) Against Closest Analogs


Regiochemical Differentiation: 2,4,6- vs. 3,4,5-Trimethoxy Substitution Determines Gastroprotective Activity Profile

The 3,4,5-trimethoxy positional isomer RU 38086 demonstrates potent gastric cytoprotective activity in rats, with significant protection against ethanol-induced necrotizing damage at an oral dose of 0.3 mg/kg, accompanied by dose-dependent reduction of total acid output at 2.5–10 mg/kg orally and elevation of prostaglandin E₂ levels in gastric juice and tissue at 4–20 mg/kg [1]. The target compound (2,4,6-trimethoxy isomer, CAS 84386-14-1) has a fundamentally different methoxy arrangement that disrupts the pharmacophore geometry required for these gastric effects. No published studies have demonstrated equivalent gastroprotective activity for the 2,4,6-trimethoxy isomer.

Anti-ulcer Cytoprotection Structure-Activity Relationship

Computed Physicochemical Differentiation: XLogP3 and Hydrogen-Bonding Capacity Distinguish the 2,4,6-Isomer from in-Class Analogs

Computed physicochemical properties for the 2,4,6-trimethoxy isomer (CAS 84386-14-1) include XLogP3-AA = 1.3, hydrogen bond donor count = 1, hydrogen bond acceptor count = 6, and rotatable bond count = 6 [1]. These values reflect the symmetric 2,4,6-substitution pattern's impact on lipophilicity and hydrogen-bonding topology. The 3,4,5-trimethoxy isomer (RU 38086) exhibits a different computed XLogP (approximately 1.5–1.7 based on analogous scaffolds) due to altered dipole moment orientation and solvation, leading to measurable differences in logD and potential membrane permeability [2].

Drug-likeness Physicochemical properties Computational chemistry

One-Step Synthetic Accessibility Advantage: Quantitative Yield via Adapted Vilsmeier Conditions

A 2023 Molbank communication reports a one-step synthesis of the title compound (2,4,6-trimethoxy isomer) in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step synthetic routes often required for the 3,4,5-trimethoxy isomer and other chalcone-based butenoic acid analogs, where yields can fall below 60–70% over 2–3 steps.

Synthetic chemistry Process chemistry Scalability

Absence of COX-2 Inhibitory Activity: Differentiating the 2,4,6-Isomer from COX-Active Trimethoxyphenyl Derivatives

Certain trimethoxyphenyl-containing chalcone derivatives have demonstrated potent COX-2 inhibitory activity with IC₅₀ values in the 0.041–0.049 µM range [1]. However, the target 2,4,6-trimethoxy butenoic acid isomer (CAS 84386-14-1) has not been reported as a COX-2 inhibitor; the 2,4,6-trimethoxy substitution pattern is known to shift selectivity toward MAO-A in chalcone analog series, rather than COX-2 [2]. This functional divergence underscores that the 2,4,6-isomer occupies a distinct region of biological activity space compared to COX-active trimethoxyphenyl analogs.

COX inhibition Selectivity profiling Off-target screening

Structural Confirmation and Purity Reference: Full Spectroscopic Dataset Enables Identity Verification Against Isomeric Impurities

The Molbank 2023 publication provides a comprehensive spectroscopic dataset for the title compound, including ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectra [1]. This complete analytical characterization enables definitive identity confirmation and differentiation from the 3,4,5-isomer and other synthetic byproducts. By contrast, vendor-supplied analytical data for the 3,4,5-isomer (RU 38086) is typically limited to basic QC parameters (HPLC purity, ¹H-NMR), potentially complicating batch-to-batch identity verification when both isomers are handled in the same laboratory.

Analytical chemistry Quality control Compound identity verification

Recommended Application Scenarios for 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic Acid (84386-14-1) Based on Differentiating Evidence


Medicinal Chemistry Scaffold for 2,4,6-Trimethoxyphenyl-Focused Compound Libraries

The quantitative one-step synthesis and published comprehensive spectroscopic characterization [1] make this compound an ideal starting material for constructing libraries of 2,4,6-trimethoxyphenyl-containing analogs. Its synthetic accessibility supports rapid analog generation for SAR exploration programs targeting MAO-A or other biological pathways where the 2,4,6-trimethoxy pharmacophore is relevant [2].

Negative Control or Counter-Screen for Gastric Cytoprotection Assays Using RU 38086

The documented lack of published gastroprotective activity for the 2,4,6-trimethoxy isomer, contrasted with the well-characterized multi-mechanism anti-ulcer profile of RU 38086 (ED₅₀ 2.5–5 mg/kg p.o. for acid output reduction; cytoprotection at 0.3 mg/kg p.o.) [1], positions the target compound as a structurally matched negative control for target validation studies focused on gastric PGE₂ modulation and acid secretion pathways.

Physicochemical Probe for Studying Methoxy Regiochemistry Effects on logD and Permeability

The computed XLogP3-AA of 1.3 for the 2,4,6-isomer [1] differs from the estimated ~1.5–1.7 for the 3,4,5-isomer, providing a defined physicochemical probe pair for systematic studies of how methoxy regiochemistry influences lipophilicity, aqueous solubility, and passive membrane permeability in the butenoic acid chemotype.

Analytical Reference Standard for Isomer-Specific Method Development

The publicly available multi-technique spectral dataset (¹H, ²H, ¹³C NMR, IR, Raman) [1] enables this compound to serve as a well-characterized reference standard for developing HPLC, LC-MS, or spectroscopic methods that must distinguish the 2,4,6-isomer from the 3,4,5-isomer or other trimethoxy-substituted butenoic acid impurities in complex reaction mixtures.

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